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The following table summarizes findings from a large 2025 retrospective cohort study that directly compared

Cetrorelix and Ganirelix [1].

Outcome . - P-value &
Cetrorelix Performance Ganirelix Performance o
Measure Significance
LH Surge Superior control. Lower Higher incidence of LH =10 (p<0.001)[1]
Control incidence of LH =10 U/L U/L (7.6%).
(4.9%).
Endometrial More favorable; higher rate Less favorable; lower rate of (p <0.001) [1]
Receptivity of Type A morphology Type A morphology (60.1%).
(66.2%).
OHSS Risk Lower overall incidence Higher overall incidence (p=0.01)[1]

Live Birth Rate
(LBR)

Embryo Quality

(0.4%).
47.2%

Comparable rates of top-

quality and available
embryos.

(1.1%).

49.4%

Comparable rates of top-

guality and available
embryos.

(p=0.074) (Not
Significant) [1]

Not Significant [1]
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A 2023 systematic review and network meta-analysis affirmed that evidence comparing Cetrorelix and
Ganirelix is limited, with no significant difference in live birth rates observed, though the certainty of the

evidence was low [2].

Experimental Protocols and Methodologies

Here are the detailed methodologies from the key studies cited, which provide a framework for designing

comparative experiments.

Clinical Comparison Protocol (from [1])

¢ Study Design: Large, retrospective cohort study at a reproductive medicine center.

e Participants: 9,424 patients after propensity score matching (Cetrorelix n=2,365; Ganirelix n=7,059).

¢ Intervention: Controlled Ovarian Hyperstimulation (COS) using a flexible GhnRH-ant protocol.
Antagonists were initiated when the dominant follicle reached 14—-15 mm or was >12 mm with serum
estradiol >300 pg/ml.

e Dosage: Daily subcutaneous injections of 0.25 mg of either Cetrorelix or Ganirelix until trigger day.

e Outcome Measures: Primary outcomes included LH surge suppression, OHSS incidence,
endometrial morphology, embryological parameters, and live birth rates. Multivariate logistic
regression identified predictors of clinical success.

In Vitro Signaling Pathway Analysis (from [3])

¢ Objective: To compare the potencies of GnRH antagonists in inhibiting GnRH-mediated intracellular
signaling.
¢ Cell Models: Used GnRH receptor-transfected HEK293 and SH-SY5Y cell lines, and mouse pituitary
LBT2 cells.
e Stimulus: Cells were treated with Gonadotropin-Releasing Hormone (GnRH).
¢ Intervention: Co-treatment with increasing concentrations of Cetrorelix, Ganirelix, or Teverelix.
o Key Readouts:
o Intracellular Calcium (Ca?*): Measured in real-time using a bioluminescence resonance
energy transfer (BRET) biosensor.
o cAMP Accumulation: Also quantified using BRET.
o Protein Phosphorylation: Activation of CREB and ERK1/2 assessed via Western blotting.
o Gene Transcription: Lhb gene expression measured by real-time PCR.
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Molecular Signaling and Mechanisms of Action

GnRH antagonists work by competitively blocking the GnRH receptor in the pituitary, preventing the natural
hormone from triggering the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [4]
[5] [6]. Despite their structural similarity, different antagonists can exhibit "biased signaling," meaning they
differentially modulate intracellular pathways even when they achieve the same ultimate clinical outcome

(preventing an LH surge) [3].

The diagram below illustrates the GnRH signaling pathway and the points of inhibition by antagonists, based

on the experimental data [3] [5]:
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The in vitro study by [3] provided crucial data on the differential effects of antagonists:

¢ Calcium Signaling: Cetrorelix demonstrated significantly higher potency than Ganirelix and Teverelix
in inhibiting GnRH-induced intracellular calcium (Ca?*) increases. The half-maximal inhibitory
concentration (IC50) for Cetrorelix was in the 1-10 nM range, while for Ganirelix and Teverelix, it was
in the 100 nM-1 uM range [3].

e CAMP Signaling: In transfected SH-SY5Y cells, Cetrorelix was also more potent at reducing GnRH-
mediated cAMP accumulation [3].

e Downstream Effects: Despite these differences in second-messenger inhibition, all three
antagonists were equally effective at suppressing the phosphorylation of CREB and ERK1/2 proteins
and, ultimately, the transcription of the Lhb gene [3].

Protocol Optimization and Clinical Implications

Research continues to refine how GnRH antagonists are used for better outcomes:

e Cessation on Trigger Day: A 2021 study found that for patients with sufficient ovarian reserve (AMH
>1.1 ng/ml) and those under 35 years old, ceasing Cetrorelix on the trigger day (instead of
continuing it) improved embryological outcomes, including higher fertilization rates and a greater
proportion of good-quality embryos, without increasing the risk of premature ovulation [7].

o Safety Profile: A key advantage of the GnRH antagonist protocol, including the use of Cetrorelix, is a
significantly reduced risk of Ovarian Hyperstimulation Syndrome (OHSS) compared to agonist
protocols [1] [4].

Research Gaps and Future Directions

The 2023 systematic review highlighted that the available evidence on GnRH antagonist protocols is often of
low quality and certainty [2]. There is a clear need for more high-quality, randomized controlled trials
(RCTs) that are powered to detect differences in critical outcomes like live birth rates between Cetrorelix and
Ganirelix. Future studies should also focus on specific patient populations, such as high and low responders

to ovarian stimulation [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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